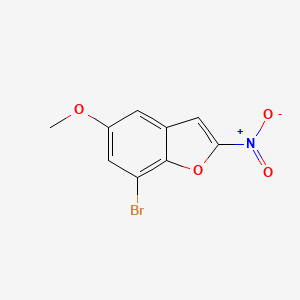

7-Bromo-5-methoxy-2-nitro-1-benzofuran

Description

Significance of Benzofuran (B130515) Scaffolds in Advanced Organic Synthesis Research

Benzofuran and its derivatives are of paramount importance in medicinal chemistry and advanced organic synthesis. benthamdirect.comwikipedia.org These scaffolds are integral to the structure of many natural products and pharmaceuticals, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties. nih.govnih.govrsc.org The ability to synthesize a diverse library of substituted benzofurans is crucial for structure-activity relationship (SAR) studies, which aim to optimize the therapeutic potential of these compounds. benthamdirect.com

Numerous synthetic strategies have been developed to construct the benzofuran core, often employing transition-metal-catalyzed reactions, such as palladium- and copper-catalyzed cyclizations. acs.org These methods provide efficient pathways to variously substituted benzofurans, which are key intermediates in the total synthesis of complex natural products and the development of novel therapeutic agents. acs.orgbeilstein-journals.org The ongoing research in this area focuses on developing more efficient, selective, and environmentally benign synthetic methodologies. acs.org

Importance of Halogenation, Alkoxylation, and Nitration in Benzofuran Functionalization

The introduction of various functional groups onto the benzofuran scaffold is a critical step in modulating its physicochemical and biological properties. Halogenation, alkoxylation, and nitration are three key functionalization strategies that significantly impact the bioactivity of benzofuran derivatives.

Halogenation , the introduction of a halogen atom (e.g., bromine, chlorine), can enhance the lipophilicity of a molecule, improve its metabolic stability, and introduce a potential site for further chemical modification. chemicalbook.com In the context of drug design, halogenated compounds often exhibit enhanced binding affinity to biological targets.

Alkoxylation , the introduction of an alkoxy group (e.g., methoxy), can influence the electronic properties and solubility of the benzofuran derivative. The methoxy (B1213986) group, in particular, is a common feature in many bioactive natural products and can participate in hydrogen bonding interactions with biological receptors.

Nitration , the introduction of a nitro group, is a powerful tool for modifying the electronic and steric properties of the benzofuran ring. The nitro group is a strong electron-withdrawing group and can serve as a precursor for the synthesis of other functional groups, such as amines, which are prevalent in many pharmaceuticals. researchgate.net Nitro-substituted benzofurans have shown potential as anticancer and antimicrobial agents. researchgate.net

Positioning of 7-Bromo-5-methoxy-2-nitro-1-benzofuran within Contemporary Heterocyclic Chemistry

This compound is a polysubstituted heterocyclic compound that embodies the principles of strategic functionalization. The presence of a bromine atom at the 7-position, a methoxy group at the 5-position, and a nitro group at the 2-position suggests its potential as a versatile intermediate in organic synthesis and as a candidate for biological screening.

The specific substitution pattern of this molecule makes it an interesting subject for further chemical exploration. The nitro group at the 2-position can be readily reduced to an amino group, opening up avenues for the synthesis of a variety of amide, sulfonamide, and other nitrogen-containing derivatives. The bromine atom at the 7-position can participate in cross-coupling reactions, allowing for the introduction of various aryl, alkyl, or other functional groups to further diversify the molecular structure.

While specific research on the direct applications of this compound is not extensively documented in publicly available literature, its structure suggests it is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Its existence, as evidenced by its CAS registry number, indicates its relevance in chemical synthesis and research.

Compound Data

Below are tables detailing the physicochemical properties of this compound and a related precursor.

| Property | Value | Source |

|---|---|---|

| CAS Number | 56897-51-9 | guidechem.com |

| Molecular Formula | C₉H₆BrNO₄ | guidechem.com |

| Molecular Weight | 272.05 g/mol | guidechem.com |

| Property | Value | Source |

|---|---|---|

| CAS Number | 20037-37-0 | rsc.org |

| Molecular Formula | C₁₀H₇BrO₄ | rsc.org |

| Molecular Weight | 271.06 g/mol | rsc.org |

| Appearance | Solid | rsc.org |

The Synthetic Challenge: Crafting this compound and Its Analogs

The benzofuran scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a wide array of biological activities and physical properties. The specific compound, this compound, presents a unique synthetic puzzle due to its distinct pattern of substitution. This article delves into the established and innovative synthetic methodologies for constructing the benzofuran ring system and explores strategies for the regioselective introduction of substituents, with a focus on the challenges posed by this particular molecule.

Structure

3D Structure

Properties

CAS No. |

56897-49-5 |

|---|---|

Molecular Formula |

C9H6BrNO4 |

Molecular Weight |

272.05 g/mol |

IUPAC Name |

7-bromo-5-methoxy-2-nitro-1-benzofuran |

InChI |

InChI=1S/C9H6BrNO4/c1-14-6-2-5-3-8(11(12)13)15-9(5)7(10)4-6/h2-4H,1H3 |

InChI Key |

MOBMRMOUFSKINW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C2C(=C1)C=C(O2)[N+](=O)[O-])Br |

Origin of Product |

United States |

Chemical Reactivity and Transformation of 7 Bromo 5 Methoxy 2 Nitro 1 Benzofuran

Reactions of the Benzofuran (B130515) Heterocycle

The reactivity of the benzofuran core in the title compound is heavily modulated by its substituents. The furan ring and the benzene ring exhibit distinct chemical behaviors.

Electrophilic aromatic substitution (EAS) on an unsubstituted benzofuran typically occurs at the electron-rich C2 or C3 positions. chemicalbook.com However, in 7-Bromo-5-methoxy-2-nitro-1-benzofuran, the C2 position is blocked by the nitro group, which itself strongly deactivates the entire heterocyclic system towards electrophilic attack. libretexts.org

Therefore, any potential EAS reactions would be directed to the benzene portion of the molecule. The outcome of such a reaction is governed by the directing effects of the methoxy (B1213986) and bromo substituents. wikipedia.org

5-Methoxy group: This is a strong activating group and directs incoming electrophiles to the ortho (C4, C6) and para positions. Since the para position is part of the furan fusion, it directs to C4 and C6.

7-Bromo group: This is a weak deactivating group that also directs incoming electrophiles to its ortho (C6) and para (C4) positions.

Both groups reinforce substitution at the C4 and C6 positions. The C6 position is sterically less hindered and is activated by both the methoxy (ortho) and bromo (ortho) groups, making it the most probable site for electrophilic attack. The C4 position is the second most likely site. Despite this directing influence, the powerful deactivating effect of the 2-nitro group means that harsh reaction conditions would likely be necessary to achieve substitution.

The presence of the 2-nitro group fundamentally alters the reactivity of the furan ring, making it susceptible to nucleophilic attack. This is in stark contrast to the typical electron-rich nature of the furan moiety. The strong electron-withdrawing nature of the nitro group polarizes the C2-C3 double bond, making C3 and especially C2 electrophilic.

This activation facilitates reactions with nucleophiles, such as alkoxides or amines, which can add to the double bond to form stabilized anionic intermediates (Meisenheimer-type adducts). Furthermore, the molecule is a candidate for Vicarious Nucleophilic Substitution (VNS), a reaction that allows for the formal substitution of a hydrogen atom in electron-deficient aromatic systems. organic-chemistry.org In this case, a nucleophile bearing a leaving group could potentially attack the C3 position, leading to a 3-substituted-2-nitrobenzofuran derivative after subsequent elimination.

While nucleophilic aromatic substitution (SNAr) of the bromo group at C7 is a possibility, it is generally less favored. SNAr reactions are most efficient when the leaving group is positioned ortho or para to a strong electron-withdrawing group, which allows for resonance stabilization of the intermediate. stackexchange.comnih.gov In this molecule, the C7-bromo group is meta to the C5-methoxy group and too distant to be significantly activated by the C2-nitro group for a classical SNAr mechanism.

The C2-C3 double bond of the furan ring is susceptible to oxidation. Treatment of benzofurans with oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide with a catalyst can lead to initial epoxidation of this bond. mdpi.com The resulting epoxide is typically unstable and can undergo further transformations.

For this compound, oxidation would likely yield a highly reactive epoxide intermediate. This intermediate could subsequently undergo a ring-opening reaction. Depending on the reaction conditions, this could lead to the formation of a substituted 2-hydroxybenzoyl derivative, such as a keto ester or a related dicarbonyl compound. mdpi.comrsc.orgnih.gov

The 2-nitro group makes the C2-C3 double bond of the benzofuran system strongly electron-deficient, transforming it into an excellent dienophile for [4+2] cycloaddition reactions (Diels-Alder reactions). researchgate.netamanote.com This reactivity is a well-documented feature of 2-nitrobenzofurans. sciforum.net The reaction proceeds with electron-rich dienes in a polar, normal-electron-demand Diels-Alder pathway.

The reaction sequence typically involves an initial thermal cycloaddition to form a bicyclic adduct. This primary adduct is often unstable under the reaction conditions and undergoes a subsequent elimination of nitrous acid (HNO₂) to yield a fully aromatic dibenzofuran system. researchgate.netsciforum.net This two-step sequence provides a direct and efficient route to constructing complex dibenzofuran skeletons.

Beyond oxidative cleavage, the benzofuran ring can be opened through various other mechanisms. researchgate.netresearchgate.net Transition metal catalysis, particularly with nickel-based systems, has been shown to effectively cleave the otherwise stable C-O bond within the furan ring. researchgate.net This type of reaction could transform this compound into a functionalized vinyl phenol derivative.

Additionally, treatment with strong bases or highly reactive organometallic reagents like Grignard or organolithium reagents can induce ring-opening pathways. researchgate.net Under strongly acidic conditions, benzofurans are known to be unstable and can undergo polymerization or acid-catalyzed rearrangement reactions. chemicalbook.com The specific pathway would be highly dependent on the reagents and conditions employed.

Transformations Involving the Bromo Substituent

The bromine atom at the C7 position is a versatile functional handle, primarily for palladium-catalyzed cross-coupling reactions. This allows for the elaboration of the benzofuran core by forming new carbon-carbon and carbon-heteroatom bonds.

Prominent among these transformations are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling: This reaction involves the palladium-catalyzed coupling of the C7-bromo position with an organoboron reagent, typically a boronic acid or boronic ester. wikipedia.orgorganic-chemistry.org This method is exceptionally robust and allows for the formation of a C-C bond, enabling the introduction of a wide range of aryl, heteroaryl, vinyl, or alkyl groups at the C7 position. libretexts.org

Buchwald-Hartwig Amination: This is a palladium-catalyzed reaction that forms a C-N bond between the C7 position and a primary or secondary amine. wikipedia.org This transformation is a powerful tool for synthesizing aniline-type derivatives and introducing nitrogen-containing functional groups. The reaction generally requires a palladium catalyst, a suitable phosphine ligand, and a base. libretexts.orgnih.gov

These cross-coupling reactions represent some of the most predictable and high-utility transformations for the this compound molecule, providing a reliable strategy for synthesizing a diverse library of derivatives for further study.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira) for C-C Bond Formation

The bromine atom at the 7-position of the benzofuran ring serves as a key handle for palladium-catalyzed cross-coupling reactions, a powerful set of tools for forming carbon-carbon bonds. The reactivity of aryl bromides in these transformations is well-established, typically falling between that of the more reactive aryl iodides and the less reactive aryl chlorides. tcichemicals.com

The Suzuki-Miyaura reaction is a widely used method to form biaryl compounds by coupling an organohalide with an organoboron compound, such as a boronic acid or ester. tcichemicals.comnih.gov For this compound, this reaction would involve its treatment with an aryl or vinyl boronic acid in the presence of a palladium catalyst and a base. This method is noted for its mild reaction conditions and tolerance of a wide variety of functional groups, making it suitable for complex molecule synthesis. nih.govresearchgate.net The electron-withdrawing nitro group on the benzofuran ring is not expected to inhibit the coupling and may in some cases facilitate the initial oxidative addition step to the palladium catalyst.

The Sonogashira cross-coupling reaction provides a route to synthesize substituted alkynes by coupling a terminal alkyne with an aryl or vinyl halide. uj.ac.za In the case of this compound, reaction with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, would yield the corresponding 7-alkynyl-5-methoxy-2-nitro-1-benzofuran. This reaction is instrumental in creating extended π-conjugated systems.

Below is a table summarizing typical conditions for these cross-coupling reactions as applied to aryl bromides.

| Reaction | Catalyst | Ligand | Base | Solvent | Typical Substrates |

| Suzuki-Miyaura | Pd(OAc)₂, Pd(PPh₃)₄ | PPh₃, SPhos, XPhos | K₂CO₃, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane, H₂O | Aryl/Vinyl Boronic Acids |

| Sonogashira | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | PPh₃ | Et₃N, Piperidine | THF, DMF | Terminal Alkynes |

Nucleophilic Displacement of Bromine and Related Halogen Chemistry

While palladium-catalyzed reactions are the most common fate for the bromo substituent, its displacement via a nucleophilic aromatic substitution (SNAr) mechanism is also a potential transformation. The feasibility of this reaction is significantly enhanced by the presence of a strongly electron-withdrawing group, such as a nitro group, positioned ortho or para to the halogen. mdpi.com In this compound, the nitro group is on the furan ring and not directly ortho or para to the bromine on the benzene ring, which would typically lessen its activating effect for a standard SNAr reaction.

Halogen-substituted benzofurans are important intermediates, and the position of the halogen is a critical determinant of biological activity. nih.govscispace.com The ability of halogens to form "halogen bonds" can significantly improve the binding affinity of a molecule to biological targets. nih.gov

Reactions of the Methoxy Substituent

Demethylation and Ether Cleavage Reactions

The methoxy group at the 5-position is an ether linkage and is generally stable under neutral and basic conditions. However, it can be cleaved under strongly acidic conditions, typically using reagents like hydrogen iodide (HI), hydrogen bromide (HBr), or boron tribromide (BBr₃). masterorganicchemistry.com This process, known as demethylation or ether cleavage, converts the methoxy group into a hydroxyl (phenolic) group.

The mechanism involves the initial protonation of the ether oxygen by the strong acid, which transforms the methoxy group into a good leaving group (methanol). masterorganicchemistry.com Subsequently, a nucleophile (e.g., I⁻ or Br⁻) attacks the methyl carbon in an SN2 reaction to displace the protonated benzofuran moiety, yielding the phenol and methyl halide. masterorganicchemistry.com Alternatively, under certain conditions, an SN1 pathway can occur. masterorganicchemistry.com The presence of a methoxy group can sometimes render a benzofuran moiety less stable in acidic conditions. rsc.org The resulting 7-bromo-2-nitro-1-benzofuran-5-ol is a valuable intermediate for further functionalization, as the phenolic hydroxyl group can be used for subsequent etherification, esterification, or other reactions.

Influence of Methoxy Group on Ring Reactivity

The methoxy group is a powerful electron-donating group due to resonance. It significantly influences the electronic properties of the benzofuran ring system. By donating electron density to the benzene portion of the molecule, it activates the ring towards electrophilic aromatic substitution (EAS).

Methoxy group (C-5): Strongly activating, ortho-, para-directing.

Bromo group (C-7): Weakly deactivating, ortho-, para-directing.

Nitro group (C-2): Strongly deactivating.

The powerful activating effect of the methoxy group often overrides the deactivating effect of the halogen. The nitro group, being on the furan ring, primarily withdraws electron density from the entire fused system but has a less direct influence on the regioselectivity of electrophilic attack on the benzene ring compared to the substituents directly attached to it. Therefore, electrophilic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, would be expected to occur preferentially at the C-4 or C-6 positions, guided by the methoxy group.

Reactions of the Nitro Substituent

Reduction of the Nitro Group to Amino Functionality

The nitro group at the 2-position is a versatile functional group primarily due to its ability to be readily reduced to an amino group (-NH₂). This transformation is one of the most important reactions of nitroarenes as it converts an electron-withdrawing group into an electron-donating one, fundamentally altering the molecule's chemical properties and providing a nucleophilic site for a vast array of subsequent reactions.

The reduction can be achieved using various reagents and conditions, with common methods including:

Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. This method is often clean and high-yielding.

Metal-Acid Systems: Employing metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid, most commonly hydrochloric acid (HCl).

Other Reducing Agents: Reagents like sodium dithionite (Na₂S₂O₄) or tin(II) chloride (SnCl₂) can also be used, often under milder conditions.

The product of this reduction is 7-bromo-5-methoxy-1-benzofuran-2-amine. This amino-benzofuran is a key synthetic intermediate. The newly formed amino group can undergo diazotization to form a diazonium salt, which is a gateway to introducing a wide range of other functional groups (e.g., -OH, -CN, halogens via Sandmeyer reaction). It can also be acylated to form amides, alkylated, or used as a nucleophile in the construction of larger, more complex heterocyclic systems.

A summary of common conditions for nitro group reduction is presented below.

| Method | Reagents | Solvent | Key Features |

| Catalytic Hydrogenation | H₂, Pd/C (5-10 mol%) | Ethanol, Ethyl Acetate | Clean reaction, high yields, can be sensitive to other functional groups. |

| Metal in Acid | Sn or Fe, conc. HCl | Ethanol, H₂O | Classic, robust method; requires aqueous workup to remove metal salts. |

| Transfer Hydrogenation | Ammonium formate, Pd/C | Methanol | Avoids the use of gaseous hydrogen, generally safe and effective. |

| Chemical Reduction | SnCl₂·2H₂O | Ethanol, Ethyl Acetate | Milder conditions, good for substrates with acid-sensitive groups. |

Participation in Domino Processes and Rearrangements

While specific domino reactions involving this compound are not extensively documented, the broader class of benzofuran derivatives is known to participate in such elegant and efficient one-pot sequences. These processes, which involve multiple bond-forming events occurring consecutively without the isolation of intermediates, are powerful tools in synthetic organic chemistry.

For instance, substituted benzofurans are often synthesized through domino reactions. A notable example is the one-pot domino oxidation/[3+2] cyclization of hydroquinone esters with ynamides, which yields densely functionalized aminobenzofurans nih.govrsc.org. Another approach involves a copper-promoted domino hydration/annulation of 2-fluorophenylacetylene derivatives to afford benzofurans nih.gov. These examples highlight the capacity of the benzofuran scaffold to be assembled through complex, multi-step reactions in a single operation. Given its structure, this compound could potentially be a substrate or a target for similar domino strategies, although the electron-withdrawing nature of its substituents would likely influence the reaction conditions required.

Rearrangement reactions are also a feature of benzofuran chemistry. The Meerwein rearrangement has been observed during the synthesis of 2-arylbenzofurans from 2-methoxychalcone epoxides nih.gov. Additionally, the synthesis of certain benzofuran derivatives can involve a rearrangement step following a reductive elimination and acidification acs.orgnih.gov. While direct evidence for rearrangements of this compound is scarce, its substituted nature suggests that under appropriate conditions, skeletal or substituent migrations could be induced.

Table 1: Examples of Domino Reactions in Benzofuran Synthesis

| Domino Reaction Type | Reactants | Product Class | Reference |

|---|---|---|---|

| Oxidation/[3+2] Cyclization | Hydroquinone ester, Ynamide | Poly-functionalized aminobenzofurans | nih.govrsc.org |

| Hydration/Annulation | 2-Fluorophenylacetylene derivatives | Benzofuran derivatives | nih.gov |

| One-Pot Three-Component | β-ketosulfone, Aldehyde, 2-aminobenzimidazole | Polysubstituted azoloazines with benzofuran moiety | tandfonline.com |

| Michael Addition/Lactonization | N-substituted (ortho-hydroxy)aryl glycine esters, α,β-unsaturated carbonyl compounds | 3-Alkyl-3-N-substituted aminobenzofuran-2(3H)-ones | royalsocietypublishing.org |

Electron-Withdrawing Effects on Molecular Reactivity

The molecular reactivity of this compound is significantly influenced by the potent electron-withdrawing effects of the nitro and bromo substituents. The nitro group at the 2-position, in particular, is a strong deactivating group, reducing the electron density of the benzofuran ring system. This deactivation has a profound impact on the molecule's susceptibility to electrophilic attack.

Research on substituted benzofurans has shown that the presence of electron-withdrawing groups on the phenyl ring can diminish the yield of benzofuran derivatives in certain synthetic routes acs.org. This effect is attributed to the reduced nucleophilicity of the ring, making it less reactive towards electrophiles. In the case of this compound, the combined electron-withdrawing influence of the 2-nitro and 7-bromo groups would be expected to render the benzofuran core significantly less reactive in electrophilic aromatic substitution reactions compared to unsubstituted benzofuran.

Conversely, the electron-withdrawing nature of these substituents can enhance the reactivity of the molecule in nucleophilic aromatic substitution reactions, particularly at positions activated by the nitro group. The bromine atom at the 7-position, while also electron-withdrawing, is a halogen and its presence can offer a handle for cross-coupling reactions. Halogenated benzofurans are noted to be beneficial for enhancing certain biological activities due to their hydrophobic and electronic nature nih.gov.

Table 2: Influence of Substituents on the Reactivity of the Benzofuran Ring

| Substituent | Position | Electronic Effect | Impact on Reactivity |

|---|---|---|---|

| Nitro | 2 | Strong Electron-Withdrawing | Deactivates the ring towards electrophilic attack; Activates for nucleophilic attack. |

| Bromo | 7 | Electron-Withdrawing, Halogen | Deactivates the ring towards electrophilic attack; Provides a site for cross-coupling reactions. |

| Methoxy | 5 | Electron-Donating | Activates the ring towards electrophilic attack (effect likely mitigated by EWGs). |

Theoretical and Computational Studies on 7 Bromo 5 Methoxy 2 Nitro 1 Benzofuran

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Molecular Properties

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are a cornerstone of modern chemical research, offering deep insights into molecular characteristics. A typical study would involve a specific functional (like B3LYP) and a basis set (such as 6-311++G(d,p)) to solve the Schrödinger equation for the molecule, yielding a wealth of information.

Geometry Optimization and Energetic Stability Analysis

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms in the molecule, known as geometry optimization. This process finds the structure corresponding to the lowest energy on the potential energy surface. The resulting data would include precise bond lengths, bond angles, and dihedral angles. Analysis of the total energy of the optimized structure would provide an indication of its thermodynamic stability.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO)

The electronic properties of a molecule are governed by its molecular orbitals. Of particular interest are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Charge Distribution Analysis (e.g., Mulliken Charges, Molecular Electrostatic Potential)

Understanding how charge is distributed across a molecule is key to predicting its interactions. Mulliken charge analysis assigns a partial charge to each atom, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites. A more visual tool is the Molecular Electrostatic Potential (MEP) map, which plots the electrostatic potential onto the electron density surface. This map uses a color spectrum (typically red for negative potential to blue for positive potential) to visualize regions that are prone to electrophilic or nucleophilic attack.

Reactivity Descriptors (Electrophilicity, Nucleophilicity, Chemical Hardness/Softness)

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated. These include:

Electronegativity (χ): The ability of a molecule to attract electrons.

Chemical Hardness (η): The resistance of a molecule to change its electron configuration.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud is polarized.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

Nucleophilicity: A measure of a molecule's ability to donate electrons.

These descriptors provide a quantitative framework for predicting the reactivity of the molecule in various chemical reactions.

Computational Spectroscopic Predictions and Validation

Computational methods can also predict the spectroscopic signatures of a molecule, which is invaluable for interpreting experimental data.

Theoretical NMR Chemical Shift Calculations

The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of a molecule. These theoretical values can be correlated with experimental NMR spectra to confirm the structure of a synthesized compound. A strong correlation between the calculated and observed chemical shifts provides powerful evidence for the correct structural assignment.

Theoretical Vibrational Frequency Calculations (IR, Raman)

Theoretical vibrational frequency calculations, primarily using Density Functional Theory (DFT), are a cornerstone for interpreting and predicting the infrared (IR) and Raman spectra of molecules like 7-Bromo-5-methoxy-2-nitro-1-benzofuran. These computational methods model the molecule's vibrational modes, which correspond to the absorption of light in IR spectroscopy or the inelastic scattering of light in Raman spectroscopy. nih.gov The interpretation of these complex spectra is greatly aided by such theoretical analysis. nih.gov

The process begins with the optimization of the molecule's ground-state geometry using a selected DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-311++G(d,p)). researchgate.netresearchgate.net Following geometry optimization, harmonic vibrational frequencies are calculated. These computed frequencies often exhibit systematic errors compared to experimental data due to the harmonic approximation and basis set limitations. To improve accuracy, the calculated frequencies are typically scaled using empirical scaling factors.

For a molecule such as this compound, DFT calculations would predict characteristic vibrational modes associated with its distinct functional groups. These would include:

Nitro Group (NO₂) Vibrations : Strong, distinct peaks corresponding to the symmetric and asymmetric stretching modes of the NO₂ group are expected. For similar nitro-substituted aromatics, these bands are typically observed in the regions of 1500-1600 cm⁻¹ (asymmetric) and 1300-1400 cm⁻¹ (symmetric). scialert.net Scissoring, wagging, and rocking modes would be predicted at lower frequencies. scialert.net

C-O-C (Ether and Furan) Vibrations : Stretching modes for the methoxy (B1213986) group and the furan ring's ether linkage would be identified.

Aromatic Ring Vibrations : C=C stretching vibrations within the benzene and furan rings typically appear in the 1400-1650 cm⁻¹ range. C-H stretching modes are expected above 3000 cm⁻¹.

C-Br Vibration : A low-frequency mode corresponding to the carbon-bromine stretch would also be calculated.

The calculated intensities for both IR and Raman spectra help in assigning the numerous, often overlapping, experimental bands. researchgate.net A potential energy distribution (PED) analysis can be performed to provide a detailed assignment of each vibrational mode by quantifying the contribution of individual bond stretches, bends, and torsions.

Table 1: Illustrative Predicted Vibrational Frequencies for Key Functional Groups (Note: This table is illustrative, based on typical frequency ranges for these functional groups in related molecules, as specific calculated data for this compound is not available.)

| Functional Group | Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) |

| Nitro (NO₂) | Asymmetric Stretch | 1570 - 1610 |

| Nitro (NO₂) | Symmetric Stretch | 1360 - 1390 |

| Aromatic C=C | Ring Stretch | 1450 - 1620 |

| Methoxy (C-O) | Stretch | 1000 - 1300 |

| C-Br | Stretch | 500 - 650 |

Theoretical Electronic Absorption Spectra (UV-Vis, TD-DFT)

Theoretical electronic absorption spectra are calculated using Time-Dependent Density Functional Theory (TD-DFT), a method that extends DFT to excited electronic states. mdpi.com This technique is instrumental in understanding the UV-Vis absorption properties of molecules by predicting the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. nih.gov

For this compound, TD-DFT calculations would be performed on the previously optimized ground-state geometry. The calculations yield a series of electronic transitions, their energies, and their probabilities. mdpi.com The results allow for the assignment of experimental absorption bands to specific electronic transitions, such as π→π* or n→π* transitions.

The substituents on the benzofuran (B130515) core significantly influence the electronic spectrum. researchgate.net

The methoxy group (-OCH₃) is an electron-donating group that typically causes a bathochromic (red) shift in the absorption spectrum.

The nitro group (-NO₂) is a strong electron-withdrawing group and also tends to cause a red shift, often with an increase in absorption intensity.

The bromo group (-Br) has a weaker electronic effect but can also influence the spectral properties.

Table 2: Representative TD-DFT Calculation Output (Note: This is a hypothetical table illustrating the kind of data generated by a TD-DFT calculation. Specific data for the target compound is not available.)

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |

| S₀ → S₁ | 355 | 0.45 | HOMO → LUMO (95%) |

| S₀ → S₂ | 298 | 0.21 | HOMO-1 → LUMO (80%) |

| S₀ → S₃ | 265 | 0.15 | HOMO → LUMO+1 (75%) |

Mechanistic Studies and Reaction Pathway Elucidation via Computational Chemistry

Computational chemistry provides powerful tools to investigate reaction mechanisms, complementing experimental studies by offering detailed insights into transient species and energetic profiles of reaction pathways.

Transition State Characterization and Reaction Barrier Calculations

For any chemical transformation involving this compound, computational methods can be used to map the entire potential energy surface. A key aspect of this is the location and characterization of transition states (TS), which are first-order saddle points on this surface. DFT calculations are commonly employed to find the geometries of these transient structures. nih.gov

Once a transition state structure is located, a frequency calculation is performed. A genuine transition state is confirmed by the presence of exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate connecting reactants and products. nih.govnih.gov

The energy difference between the reactants and the transition state defines the activation energy or reaction barrier (ΔG‡). This value is crucial for understanding the reaction rate. For example, in a potential nucleophilic aromatic substitution reaction on the benzofuran ring, computational chemists would model the approach of the nucleophile, the formation of a Meisenheimer-like intermediate, the transition state for the departure of the leaving group, and the final product. Calculating the energies of each of these species allows for the determination of the rate-limiting step.

Thermodynamic and Kinetic Profiling of Transformations

By calculating the Gibbs free energies (G) of all reactants, intermediates, transition states, and products, a complete thermodynamic and kinetic profile of a reaction can be constructed. researchgate.net

Kinetics : The reaction rate is governed by the activation energy (ΔG‡). A lower activation barrier corresponds to a faster reaction.

Computational studies can compare multiple competing reaction pathways. For transformations of this compound, one could, for instance, compare the barriers for substitution at different positions on the ring or evaluate different potential reagents. This profiling helps rationalize experimentally observed product distributions or predict the outcomes of new, untested reactions. nih.gov

Conformational Analysis and Isomerization Pathways

Isomerization pathways, such as the potential for cis-trans isomerization if the molecule were part of a larger system with a double bond, can also be studied. researchgate.net Computational methods would be used to locate the transition state for the isomerization process and calculate the associated energy barrier, providing insight into the thermal or photochemical stability of different isomers.

Advanced Molecular Modeling of Interactions

Advanced molecular modeling techniques can be used to study how this compound interacts with other molecules, such as solvent molecules, catalysts, or biological macromolecules. Benzofuran derivatives are known to possess a wide range of biological activities, which are predicated on their interactions with protein targets. nih.gov

Molecular docking is a common technique used to predict the binding mode and affinity of a small molecule within the active site of a protein. In a hypothetical study, this compound could be docked into the binding site of a relevant enzyme. The calculations would score different binding poses based on factors like hydrogen bonding, hydrophobic interactions, and electrostatic complementarity. uj.ac.za

More advanced methods like Quantum Mechanics/Molecular Mechanics (QM/MM) simulations can provide a more accurate description of these interactions. chimia.ch In a QM/MM approach, the ligand and the immediate active site residues are treated with a high-level quantum mechanical method, while the rest of the protein and solvent are treated with a more computationally efficient molecular mechanics force field. This allows for the detailed study of electronic effects, such as charge transfer and polarization, that are crucial for understanding binding and catalysis.

Intermolecular Interaction Energy Calculations

The study of intermolecular interactions is fundamental to understanding the solid-state properties and crystal packing of a molecule. For this compound, computational methods such as Density Functional Theory (DFT) are employed to calculate the energies of these non-covalent interactions. These calculations help in identifying the dominant forces that govern the molecular assembly in the crystalline state.

While specific experimental or extensive computational studies on the intermolecular interaction energies of this compound are not widely documented, theoretical calculations on analogous benzofuran structures provide a framework for understanding its potential interactions. For instance, studies on related nitrobenzofuran derivatives often reveal significant contributions from halogen bonding (involving the bromine atom), hydrogen bonding, and π-π stacking interactions.

To illustrate the nature of these interactions, a hypothetical breakdown of interaction energies based on computational studies of similar compounds is presented below. These values are representative and serve to highlight the types and relative strengths of interactions that could be expected for this compound.

| Interaction Type | Contributing Atoms/Groups | Estimated Energy (kcal/mol) |

| Halogen Bonding | Br···O (nitro group) | -3.5 to -5.0 |

| Hydrogen Bonding | C-H···O | -1.5 to -3.0 |

| π-π Stacking | Benzofuran ring overlap | -2.0 to -4.0 |

| Dipole-Dipole | Nitro and methoxy groups | -1.0 to -2.5 |

Note: These are estimated values based on computational studies of analogous molecules and are intended for illustrative purposes.

Computational Studies on Molecular Recognition

Molecular recognition is a key process in various chemical and biological systems, including host-guest chemistry and the interaction of small molecules with macromolecules. Computational modeling provides a powerful tool to predict and analyze these recognition events at an atomic level, offering insights that can guide the design of new materials and functional molecular systems.

Host-Guest Chemistry:

In the context of host-guest chemistry, computational studies can predict the binding affinity and selectivity of this compound with various host molecules, such as cyclodextrins or calixarenes. Molecular docking simulations and DFT calculations can be used to determine the most stable orientation of the guest molecule (this compound) within the host's cavity and to quantify the binding energy.

A hypothetical computational study might explore the encapsulation of this compound within a β-cyclodextrin host. The results could be summarized as follows:

| Host Molecule | Guest Molecule | Calculated Binding Energy (kcal/mol) | Key Interactions |

| β-Cyclodextrin | This compound | -7.8 | Hydrophobic interactions, van der Waals forces |

Note: This is a hypothetical result to illustrate the type of data generated from such computational studies.

Interactions with Macromolecules for Material Science Applications:

In material science, understanding the interaction between small molecules and macromolecules is crucial for developing new functional materials. For example, this compound could be investigated as a dopant or additive in a polymer matrix. Computational studies, such as molecular dynamics simulations, can model the distribution and interaction of the benzofuran derivative within the polymer. These simulations can provide information on how the small molecule affects the polymer's structural and electronic properties.

Key parameters that can be computationally evaluated include the interaction energy between the small molecule and the polymer chain, the effect on the polymer's glass transition temperature, and the modification of the material's electronic band gap. Such studies are vital for the rational design of new materials with tailored optical or electronic properties.

Q & A

Basic: What synthetic strategies are employed to prepare halogenated benzofuran derivatives like 7-Bromo-5-methoxy-2-nitro-1-benzofuran?

Methodological Answer:

The synthesis typically involves sequential functionalization of the benzofuran core. Key steps include:

- Halogenation : Electrophilic bromination at the 5- or 7-position using reagents like Br₂/FeBr₃ or NBS ().

- Methoxy Introduction : Nucleophilic substitution or Ullmann coupling for methoxy groups ().

- Nitration : Directed nitration at the 2-position using HNO₃/H₂SO₄, influenced by electron-withdrawing substituents ().

- Purification : Recrystallization or column chromatography to isolate intermediates ().

Reference Compounds : Similar derivatives (e.g., 5-bromo-7-methyl-3-sulfinyl benzofurans) are synthesized via these methods .

Basic: How is X-ray crystallography utilized to determine the molecular structure of nitro- and bromo-substituted benzofurans?

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

- Data Collection : Monochromatic radiation (e.g., Mo-Kα, λ = 0.71073 Å) at low temperatures (e.g., 173 K) to reduce thermal motion ().

- Structure Refinement : Software like SHELXL for least-squares refinement. Metrics like R-factor (<0.05) and data-to-parameter ratio (>15:1) ensure accuracy ().

- Key Parameters : Unit cell dimensions (a, b, c), space group (e.g., triclinic P1), and torsion angles (e.g., sulfinyl group conformation) are analyzed ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.